molecular formula C15H22N2OS B5070356 1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE

1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE

Cat. No.: B5070356
M. Wt: 278.4 g/mol
InChI Key: BWINVWKRRRLWFJ-UHFFFAOYSA-N
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Description

1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the condensation of 1-benzothiophene-3-carboxylic acid with ethylamine, followed by cyclization with piperazine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Functionalized piperazine derivatives.

Scientific Research Applications

1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-BENZOTHIOPHENE-3-CARBOXYLIC ACID: Shares the benzothiophene core but lacks the piperazine ring.

    4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE DERIVATIVES: Similar core structure with variations in functional groups.

Uniqueness: 1-ETHYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE is unique due to the combination of the benzothiophene and piperazine rings, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-2-16-7-9-17(10-8-16)15(18)13-11-19-14-6-4-3-5-12(13)14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWINVWKRRRLWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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